1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride
Description
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol It is a cyclobutane derivative with an amino group and a phenyl group attached to the cyclobutane ring
Properties
IUPAC Name |
1-amino-3-phenylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYHTEBMINFXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91132-90-0 | |
| Record name | 1-amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of Amino and Carboxylic Groups: The amino and carboxylic groups can be introduced through nucleophilic substitution reactions.
Phenyl Group Addition: The phenyl group can be added via Friedel-Crafts alkylation.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride has been studied for its potential therapeutic applications:
- Antitumor Activity : Derivatives such as [18F]FACBC (a radiotracer) have shown significant antitumor activity in gliosarcoma models. The compound demonstrated a maximum tumor-to-brain ratio of approximately 6.61 at 60 minutes post-injection, indicating its utility in tumor imaging via positron emission tomography (PET) .
The compound acts as a ligand for specific receptors and enzymes, modulating various cellular signaling pathways:
- Mechanism of Action : Its interaction with molecular targets can lead to physiological changes, making it a candidate for drug development focused on cancer therapies .
Case Study 1: Use in Tumor Imaging
A study involving [18F]FACBC demonstrated its effectiveness in localizing tumors in glioblastoma patients. The compound showed a significant uptake in tumor tissues compared to normal brain tissue, suggesting its potential as a diagnostic tool in oncology .
Case Study 2: Synthesis Optimization
Research on the synthesis methods for this compound has focused on optimizing reaction conditions to enhance yield and purity. The use of specific catalysts and reaction conditions has been explored to improve the efficiency of the synthesis process .
Mechanism of Action
The mechanism of action of 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-2-phenylcyclobutane-1-carboxylic acid: Similar structure but with a different position of the phenyl group.
1-Amino-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
1-Amino-3-phenylcyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
Overview
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride (also known as 1-Amino-3-phenylcyclobutane-1-carboxylic acid) is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various cellular signaling pathways, leading to physiological changes. The compound's structure allows it to engage with molecular targets effectively, which is essential for its potential use in drug development .
1. Antitumor Activity
Research has indicated that derivatives of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, particularly labeled forms like [18F]FACBC, exhibit significant antitumor activity. In studies involving gliosarcoma models, [18F]FACBC demonstrated notable tumor uptake, suggesting its utility as a radiotracer for tumor localization in positron emission tomography (PET) imaging. The maximum tumor-to-brain ratio observed was approximately 6.61 at 60 minutes post-injection, indicating its potential for effective tumor imaging and diagnosis .
2. Synthesis and Structural Analyses
The synthesis of this compound involves several steps, including cyclobutane ring formation and the introduction of amino and carboxylic groups through nucleophilic substitution reactions. The unique structural features of this compound contribute to its biological properties, differentiating it from similar compounds such as 1-amino-2-phenylcyclobutane-1-carboxylic acid .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| 1-Amino-2-phenylcyclobutane-1-carboxylic acid | Phenyl group in position 2 | Varies from target specificity |
| 1-Amino-3-methylcyclobutane-1-carboxylic acid | Methyl group instead of phenyl | Reduced receptor affinity |
| 1-Amino-3-phenylcyclopentane-1-carboxylic acid | Cyclopentane ring | Different pharmacokinetic profile |
Case Study: PET Imaging with [18F]FACBC
A clinical trial involving [18F]FACBC was conducted on patients with glioblastoma multiforme. The study aimed to evaluate the compound's uptake patterns in tumors versus normal brain tissue. Results indicated that the uptake in tumor tissue was significantly higher than in normal tissue at various time points post-injection, confirming its potential utility in cancer diagnostics .
Q & A
Q. What are the recommended synthetic routes for 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride?
- Methodological Answer : While direct synthesis protocols for the compound are not explicitly detailed in the evidence, analogous cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid) suggest a multi-step approach involving cyclization, carboxylation, and subsequent hydrochloride salt formation . Key steps may include:
- Cyclobutane ring formation : Photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclization.
- Amino group introduction : Nucleophilic substitution or reductive amination using Boc-protected intermediates.
- Hydrochloride salt preparation : Treatment with HCl in anhydrous conditions.
Purity optimization requires column chromatography (C18 or silica gel) and recrystallization .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structurally related cyclobutane amines (e.g., 1-Aminocyclopropanecarboxylic acid):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How can NMR spectroscopy confirm the compound’s structural integrity?
- Methodological Answer : Key NMR spectral markers for cyclobutane derivatives include:
- ¹H NMR : Cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain).
- ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm), quaternary cyclobutane carbons (δ ~45–55 ppm) .
For stereochemical confirmation, use 2D techniques (e.g., NOESY or HSQC) to resolve diastereotopic protons .
Advanced Research Questions
Q. How can researchers resolve contradictory data in mass spectrometry (MS) or HPLC analyses?
- Methodological Answer :
- MS Discrepancies : Use high-resolution MS (HRMS, e.g., Q-Exactive Orbitrap) to distinguish isobaric species. Compare observed m/z with theoretical values (e.g., C₁₂H₁₅ClNO₂: [M+H]⁺ = 248.0843) .
- HPLC Purity Disputes : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) and column temperature (25–40°C) to enhance peak resolution. Validate with spiked standards .
Q. What computational methods predict the compound’s stability under varying pH/temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways of the cyclobutane ring at different pH levels (e.g., pH 2–10) using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions to identify degradation-prone conditions .
Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with cyclobutane-binding pockets (e.g., aminopeptidases or carboxylases).
- Kinetic Assays : Use fluorescence-based substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values. Include positive controls (e.g., bestatin) .
- Structural Analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies (resolution ≤2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
